Free Carboxylic Acid vs. Ethyl Ester: Hydrogen-Bond Donor Capacity and Ionization State Drives Reactivity and Solubility
The title compound bears a free carboxylic acid (H-Donors = 1, TPSA = 102.25 Ų ), whereas its direct ethyl ester analog—ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1341168-43-1, MW 223.19)—has zero hydrogen bond donors, a higher calculated logP (predicted increase of ~1.2–1.5 units based on esterification), and a density of 1.307 ± 0.06 g/cm³ . The free acid is ionizable at physiological pH (predicted pKₐ ~3.0–3.5 for the oxadiazole-3-carboxylic acid), enabling salt-bridge formation with basic residues in biological targets, whereas the ester is unionized and requires metabolic or chemical hydrolysis to become active [1]. In the DGAT1 inhibitor series, retention of a free carboxylic acid head group was essential for potency (compound 40a IC₅₀ = 64 nM), and esterification routinely reduced activity by ≥10-fold [1].
| Evidence Dimension | Hydrogen bond donor count and ionization potential |
|---|---|
| Target Compound Data | H-Donors = 1; TPSA = 102.25 Ų; predicted pKₐ ~3.0–3.5 (ionizable carboxylic acid) |
| Comparator Or Baseline | Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate: H-Donors = 0; MW 223.19; density 1.307 g/cm³; unionized at physiological pH |
| Quantified Difference | Δ H-Donors = 1; Δ MW = 28.06; TPSA advantage for aqueous solubility and target engagement |
| Conditions | Calculated/predicted properties from vendor datasheets and class-level SAR from DGAT1 literature |
Why This Matters
For applications requiring direct target engagement via carboxylic acid-mediated salt bridges (e.g., enzyme active sites, receptor binding pockets), the free acid is mandatory; the ester serves only as a latent prodrug or synthetic intermediate.
- [1] Jadhav, R.D. et al. Eur. J. Med. Chem. 2012, 54, 324–334. DGAT1 inhibitor SAR: free carboxylic acid essential for potency; esterification reduces activity. View Source
